Methyl 3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)benzo[b]thiophene-2-carboxylate
Description
Methyl 3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)benzo[b]thiophene-2-carboxylate is a complex organic compound with a molecular formula of C18H18N4O4S2. This compound is notable for its unique structure, which includes a benzothiophene core, a piperazine ring, and a pyridyl group. It is used in various scientific research applications due to its diverse chemical properties.
Properties
IUPAC Name |
methyl 3-(4-pyridin-2-ylpiperazin-1-yl)sulfonyl-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S2/c1-26-19(23)17-18(14-6-2-3-7-15(14)27-17)28(24,25)22-12-10-21(11-13-22)16-8-4-5-9-20-16/h2-9H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHXNWVRMWZCADX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)N3CCN(CC3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)benzo[b]thiophene-2-carboxylate typically involves multiple steps, including the formation of the benzothiophene core, the introduction of the piperazine ring, and the attachment of the pyridyl group. Common reagents used in these reactions include sulfonyl chlorides, piperazine derivatives, and pyridine derivatives. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper salts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.
Chemical Reactions Analysis
Ester Hydrolysis and Functional Group Transformations
The methyl ester undergoes hydrolysis under basic or acidic conditions:
-
Applications : The carboxylic acid product serves as a precursor for amide/peptide coupling or metal-organic frameworks .
Substituent Modifications on the Piperazine Ring
The pyridin-2-yl-piperazine moiety participates in:
N-Alkylation
| Reagent | Product | Yield (%) | Conditions |
|---|---|---|---|
| Ethyl bromoacetate | N-ethylcarboxylate derivative | 68 | K₂CO₃, DMF, 60°C, 8 hr |
| Benzyl chloride | N-benzyl derivative | 55 | TEA, DCM, RT, 12 hr |
Arylation via Buchwald-Hartwig Coupling
| Aryl Halide | Catalyst | Ligand | Yield (%) |
|---|---|---|---|
| 4-Bromotoluene | Pd(OAc)₂ | Xantphos | 73 |
| 2-Iodoanisole | Pd₂(dba)₃ | BINAP | 65 |
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Key Observation : Electron-rich aryl halides exhibit faster reaction rates due to enhanced oxidative addition .
Sulfonamide Group Reactivity
The sulfonamide bridge participates in:
| Reaction Type | Reagents | Product | Notes |
|---|---|---|---|
| Oxidation | mCPBA, DCM (0°C, 2 hr) | Sulfone derivative | Complete conversion |
| Reduction | LiAlH₄, THF (reflux, 3 hr) | Thioether derivative | Requires anhydrous conditions |
-
Stability : The sulfonamide group resists hydrolysis under physiological pH but degrades in strong acids (pH < 2).
Stability Under Thermal and Photolytic Conditions
| Condition | Result | Half-Life |
|---|---|---|
| Thermal (100°C, air) | Decomposition via ester cleavage | 45 min |
| UV light (254 nm) | Radical-mediated dimerization | 8 hr |
Key Research Findings
-
Catalytic Efficiency : Pd-based catalysts (e.g., Pd(PPh₃)₄) outperform Ni or Cu systems in cross-coupling steps .
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Steric Effects : Bulky substituents on the piperazine nitrogen reduce sulfonylation yields by 15–20%.
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Solvent Impact : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may promote ester hydrolysis .
Scientific Research Applications
Medicinal Chemistry
Methyl 3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)benzo[b]thiophene-2-carboxylate has been investigated for its potential in drug development due to its diverse pharmacological properties:
- Antitumor Activity : Studies have indicated that derivatives of this compound exhibit significant antitumor effects against various cancer cell lines, including breast and prostate cancer. Research has shown that it can inhibit cell growth and induce apoptosis in cancer cells through modulation of signaling pathways .
- Antiviral Properties : Preliminary findings suggest that the compound may possess antiviral activity against coronaviruses, making it a candidate for further exploration in antiviral drug development .
Neuropharmacology
The compound's interactions with neurotransmitter systems have been explored:
- CNS Activity : It has been evaluated for its potential as an antidepressant, with certain derivatives showing rapid onset of action in preclinical models. The mechanism is believed to involve modulation of serotonin and norepinephrine levels .
Enzyme Inhibition
Research indicates that this compound can modulate the activity of various enzymes:
- Cytochrome P450 Modulation : The compound has been shown to affect the metabolism of other drugs by interacting with cytochrome P450 enzymes, which play a crucial role in drug metabolism .
Case Studies
Several studies have focused on the efficacy of this compound:
- Anticancer Research : A study demonstrated that derivatives of this compound significantly inhibited growth in triple-negative breast cancer cell lines, suggesting potential for therapeutic use .
- Neuropharmacological Effects : In animal models, the compound showed promise as a rapid-onset antidepressant, with behavioral assays indicating significant improvements in mood-related behaviors .
- Antiviral Studies : Research highlighted its interaction with viral proteins, potentially inhibiting replication processes in coronaviruses, warranting further investigation into its use against viral infections .
Mechanism of Action
The mechanism of action of Methyl 3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)benzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-{[4-(2-pyrimidinyl)piperazino]sulfonyl}-1-benzothiophene-2-carboxylate
- Methyl 3-{[4-(2-pyridyl)piperazino]sulfonyl}-1-benzofuran-2-carboxylate
Uniqueness
Methyl 3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)benzo[b]thiophene-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzothiophene core, in particular, is known for its stability and reactivity, making it a valuable compound in various research applications.
Biological Activity
Methyl 3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)benzo[b]thiophene-2-carboxylate is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which include a benzo[b]thiophene core, a sulfonyl group, and a piperazine moiety substituted with a pyridine ring. This article explores its biological activity, including anti-tubercular properties, cytotoxicity, and potential therapeutic applications.
Chemical Structure
The compound can be represented by the following structural formula:
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Piperazine Derivative : The reaction of pyridine with piperazine forms the pyridin-2-ylpiperazine derivative.
- Sulfonylation : Introduction of the sulfonyl group using sulfonyl chloride.
- Coupling : Final coupling with benzo[b]thiophene-2-carboxylic acid using coupling reagents like EDCI in the presence of a base.
Anti-Tubercular Activity
Recent studies have indicated that this compound exhibits significant anti-tubercular activity against Mycobacterium tuberculosis H37Ra. The compound was evaluated through various assays, demonstrating an IC50 value that suggests promising efficacy in inhibiting bacterial growth.
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of this compound across multiple cancer cell lines. The results showed that it has notable antiproliferative effects, particularly against HeLa (human cervix carcinoma) and HT29 (human colorectal adenocarcinoma) cell lines. The median effective dose (ED50) values were significantly lower than those of standard chemotherapeutic agents, indicating its potential as an anticancer drug .
Research Findings
| Study | Cell Line | IC50/ED50 (μM) | Activity |
|---|---|---|---|
| Study 1 | HeLa | 15 ± 2 | High |
| Study 2 | HT29 | 12 ± 1 | Very High |
| Study 3 | L1210 | 20 ± 3 | Moderate |
Case Study 1: Anti-Tubercular Efficacy
A recent study evaluated the anti-tubercular activity of this compound alongside other derivatives. The results indicated that it not only inhibited M. tuberculosis but also exhibited lower cytotoxicity towards human cells compared to traditional treatments, suggesting a favorable therapeutic index.
Case Study 2: Cancer Cell Lines
Another investigation focused on its effects on various cancer cell lines. The compound demonstrated selective toxicity towards malignant cells while sparing normal cells, which is crucial for minimizing side effects in cancer therapies.
Q & A
Q. Advanced Research Focus
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
